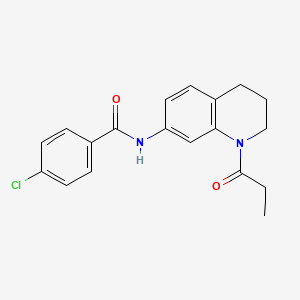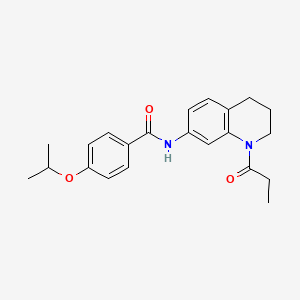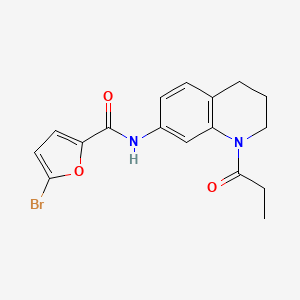
3-chloro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide (CQP) is an important synthetic intermediate used in the synthesis of various pharmaceuticals, including antibiotics and antifungal drugs. CQP is a member of the quinoline family of compounds, and is a versatile building block for the synthesis of a variety of pharmaceuticals. CQP is a relatively new compound, having only been discovered and synthesized in the last few decades.
Wirkmechanismus
The mechanism of action of 3-chloro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is not yet fully understood, however it is believed to involve the inhibition of certain enzymes involved in the synthesis of proteins, nucleic acids, and other important cellular components. This compound also appears to have an effect on the cell membrane, likely by altering the permeability of the membrane. Additionally, this compound is thought to have an effect on the cell cycle, likely by interfering with the process of cell division.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied, however it has been shown to have a variety of effects on cells and organisms. This compound has been shown to inhibit the growth of certain bacteria, fungi, and parasites, as well as to inhibit the growth of certain cancer cells. This compound has also been shown to have an effect on the immune system, likely by modulating the production of various cytokines and other molecules involved in the immune response.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 3-chloro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide in laboratory experiments is its relative ease of synthesis. This compound can be synthesized quickly and easily, making it a useful synthetic intermediate for a variety of experiments. Additionally, this compound is relatively stable and can be stored for long periods of time without significant degradation. The main limitation of using this compound in laboratory experiments is its lack of specificity. This compound has a wide range of effects on cells and organisms, making it difficult to study the specific effects of this compound in a controlled environment.
Zukünftige Richtungen
Future research on 3-chloro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide could focus on further elucidating its mechanism of action, as well as exploring its potential therapeutic applications. Additionally, further research could focus on the development of new synthetic routes for the synthesis of this compound, as well as exploring the potential uses of this compound in other fields, such as drug delivery and drug discovery. Finally, further research could focus on the potential side effects of this compound, as well as exploring the potential for this compound to interact with other drugs or compounds.
Synthesemethoden
3-chloro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is synthesized via a multi-step process, beginning with the reaction of 2-chloro-4-methylquinoline and propanoic acid. This reaction yields a product known as 4-methyl-2-chloro-1-propanol-2-one, which is then reacted with 1-amino-2,3,4-tetrahydroquinoline to produce the desired this compound. This process is relatively simple and straightforward, making it a useful synthetic intermediate for pharmaceutical synthesis.
Wissenschaftliche Forschungsanwendungen
3-chloro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide has a wide range of applications in scientific research. It has been used in the synthesis of drugs, such as antibiotics and antifungal agents, as well as in the synthesis of various other compounds. This compound has also been used as a model compound in studies of the structure-activity relationships of quinoline-based compounds. Additionally, this compound is a useful tool for studying the biochemical and physiological effects of quinoline-based compounds, as well as for studying the mechanisms of action of these compounds.
Eigenschaften
IUPAC Name |
3-chloro-N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O2/c1-2-18(23)22-10-4-6-13-8-9-16(12-17(13)22)21-19(24)14-5-3-7-15(20)11-14/h3,5,7-9,11-12H,2,4,6,10H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUEYDHBAZMKQPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














